molecular formula C21H23N3O B2600531 (E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide CAS No. 881558-89-0

(E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide

Cat. No.: B2600531
CAS No.: 881558-89-0
M. Wt: 333.435
InChI Key: QTEBSAHELVXRJB-KNTRCKAVSA-N
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Description

(E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide is a synthetic cyanoacrylamide derivative offered for research and development purposes. Compounds within the cyanoacrylamide class are recognized in medicinal chemistry for their potential as versatile scaffolds in drug discovery, particularly due to the electron-deficient vinyl nitrile group which can facilitate interactions with biological targets . Related cyanoacrylamide structures have been investigated for their diverse biological activities. For instance, certain thiazole-based cyanoacrylamide derivatives have demonstrated significant anticancer behavior against human colon and breast cancer cell lines in vitro, with studies indicating mechanisms that may involve interaction with DNA and the production of free radicals upon activation . Other phenylacrylamide derivatives have been explored as modulators of biological targets, such as the estrogen-related receptors, for potential treatment of conditions like cancer, metabolic disorders, and rheumatoid arthritis . The specific structure of this compound, featuring a benzyl group and a 4-butylphenylamino moiety, suggests potential for use in developing kinase inhibitors or other targeted therapies. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a pharmacological tool for in vitro bioactivity screening. This product is intended for research applications by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

(E)-N-benzyl-3-(4-butylanilino)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-2-3-7-17-10-12-20(13-11-17)23-16-19(14-22)21(25)24-15-18-8-5-4-6-9-18/h4-6,8-13,16,23H,2-3,7,15H2,1H3,(H,24,25)/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEBSAHELVXRJB-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzylamine Intermediate: Benzylamine is reacted with 4-butylbenzaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base.

    Addition of Cyanoacrylamide: The Schiff base is then reacted with cyanoacrylamide under controlled conditions to form the final product.

The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which (E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and inferred properties:

Compound Name Substituents Molecular Formula Key Features Reference
(E)-N-Benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide 4-Butylphenylamino, benzyl C21H24N3O* High lipophilicity (butyl chain), moderate steric bulk. N/A
(E)-N-Benzyl-2-cyano-3-phenylacrylamide Phenyl (no amino group) C17H14N2O E-configuration; twisted phenyl rings (63.6° dihedral angle).
2-Cyano-3-(4-(diphenylamino)phenyl)-N-phenylacrylamide (3a) Diphenylamino, phenyl C28H21N3O Extended conjugation (diphenylamino); high melting point (210–214°C).
3-(2-Chloroquinolin-3-yl)-2-cyano-N-(4-methoxybenzylidene)acrylamide (13a) Chloroquinoline, methoxybenzylidene C27H19ClN4O2 Heterocyclic chloroquinoline; potential antiproliferative activity.
(2E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide 3-Chlorophenyl, hydroxy-methoxybenzyl C17H15ClNO3 Capsaicin analog; hydrogen-bonding (OH, OCH3) and halogen interactions.
N-Benzyl-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide Bromophenyl, pyrazolyl C26H20BrN3O Bulky pyrazole ring; bromine enhances molecular weight and lipophilicity.

*Calculated molecular formula based on structural analysis.

Key Observations:
  • Lipophilicity : The 4-butyl group in the target compound increases logP compared to phenyl () or methoxy-substituted analogs (). This may enhance tissue penetration but reduce aqueous solubility.
  • Electron-Withdrawing Groups: Chlorine () and cyano groups enhance electrophilicity, enabling covalent interactions or hydrogen bonding with biological targets.

Crystallography and Stability

  • E-Configuration: The trans-configuration is critical for maintaining planarity and intermolecular interactions. For example, (E)-N-benzyl-2-cyano-3-phenylacrylamide () exhibits N–H⋯N and C–H⋯O hydrogen bonds, stabilizing its crystal lattice .
  • Hydrogen Bonding : Polar groups (e.g., hydroxy in ) enhance crystalline stability, whereas alkyl chains (e.g., butyl) may reduce packing efficiency, lowering melting points .

Biological Activity

(E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound is characterized by its unique structure, which includes a cyanoacrylamide moiety and an aromatic amine. The structural formula can be represented as follows:

 E N benzyl 3 4 butylphenyl amino 2 cyanoacrylamide\text{ E N benzyl 3 4 butylphenyl amino 2 cyanoacrylamide}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of cyanoacrylamides exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli2.33 µM
Candida albicans16.69 µM
Fusarium oxysporum56.74 µM

These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects against Candida albicans and Fusarium oxysporum .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. The compound's ability to induce cytotoxicity in various cancer cell lines has been investigated.

Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted using human liver HepG2 cells to evaluate the anticancer potential of the compound. The results indicated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent response.

Table 2: Cytotoxicity Results on HepG2 Cells

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

The IC50 value was determined to be approximately 50 µM, indicating that the compound effectively inhibits cell growth at this concentration .

The biological activity of this compound is attributed to its structural features that allow interaction with microbial and cancer cell targets. The cyano group is known to enhance reactivity, potentially leading to disruption of cellular processes in pathogens and tumor cells.

Structure-Activity Relationship (SAR)

A systematic study on the structure-activity relationship of similar compounds revealed that modifications on the phenyl ring significantly influence antimicrobial potency. Substituents such as halogens or alkyl groups can enhance or diminish activity, indicating the importance of molecular design in developing effective agents .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most reliable for characterizing the purity and stereochemistry of (E)-N-benzyl-3-((4-butylphenyl)amino)-2-cyanoacrylamide?

  • Methodological Answer : Use 1H/13C NMR to confirm the (E)-configuration of the acrylamide group and the absence of rotational isomers. High-resolution mass spectrometry (HRMS) validates molecular weight and functional group integrity. IR spectroscopy identifies key absorptions (e.g., cyano group at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹). For stereochemical analysis, X-ray crystallography (as demonstrated for structurally similar acrylamides in ) resolves spatial arrangements. Ensure solvent purity and calibration standards to avoid artifacts .

Q. How can researchers optimize synthetic yield for this compound while minimizing side reactions?

  • Methodological Answer : Optimize reaction conditions via temperature control (e.g., 0–5°C for nitro-group reactions to prevent polymerization) and catalyst selection (e.g., triethylamine for amide bond formation). Use Schlenk techniques to exclude moisture, as the cyano group is hydrolytically sensitive. Monitor intermediates via TLC/HPLC (C18 columns, acetonitrile/water mobile phase) to isolate the desired (E)-isomer. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (>75% achievable, as in analogous syntheses ).

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer : Prioritize DPPH/ABTS radical scavenging assays to evaluate antioxidant potential (common for cyanoacrylamides ). For anti-inflammatory activity, use LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC50 determination). Parallel cytotoxicity assays (MTT/PI staining) in HEK-293 or HepG2 cells ensure compound safety. Normalize data against positive controls (e.g., ascorbic acid for antioxidants, dexamethasone for anti-inflammatory studies) .

Advanced Research Questions

Q. How do electronic effects of the 4-butylphenyl substituent influence the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electron density distribution. The butyl group’s electron-donating nature increases nucleophilicity at the acrylamide β-carbon, favoring Michael additions. Validate with kinetic studies (UV-Vis monitoring of thiol-adduct formation) and compare with analogs lacking alkyl substituents (e.g., 4-fluoro derivatives ). Solvent polarity (e.g., DMSO vs. toluene) further modulates reactivity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Conduct meta-analysis of published IC50/EC50 values, adjusting for assay variability (e.g., cell line differences, incubation times). Use structure-activity relationship (SAR) models to isolate substituent effects (e.g., butyl chain length vs. benzyl group position). Reproduce conflicting experiments under standardized conditions (OECD guidelines) with internal controls. Cross-reference crystallographic data (e.g., hydrogen-bonding patterns in ) to explain potency variations .

Q. How can computational modeling predict metabolic stability of this compound?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). ADMET Predictor™ or SwissADME estimates metabolic sites (e.g., oxidation of the butyl chain, amide hydrolysis). Validate predictions with in vitro microsomal stability assays (rat/human liver microsomes, LC-MS quantification). Compare with structurally related compounds (e.g., ethyl 2-cyanoacrylate derivatives ).

Methodological Considerations for Experimental Design

Q. What controls are critical for ensuring reproducibility in kinetic studies of this compound?

  • Answer : Include blank reactions (no catalyst), internal standards (e.g., deuterated solvents for NMR), and temperature-jacketed reactors (±0.1°C precision). For photochemical reactions, use actinometry to calibrate light intensity. Document solvent batch numbers and storage conditions (moisture-sensitive compounds require anhydrous MgSO4 or molecular sieves ).

Q. How should researchers address solubility challenges in biological assays?

  • Answer : Use co-solvents (≤1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility. Pre-screen via dynamic light scattering (DLS) to confirm nanoparticle-free solutions. For in vivo studies, employ PEGylated liposomes or micellar carriers (characterized by TEM/DLS) .

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